3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal
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Overview
Description
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal is an organic compound with the molecular formula C12H16O4 It is a derivative of benzenepropanal, characterized by the presence of methoxy and methoxymethoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenylboronic acid.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methoxymethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanoic acid.
Reduction: 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
- 3-(4-(Methoxymethoxy)phenyl)propanal
Uniqueness
3-(3-Methoxy-4-(methoxymethoxy)phenyl)propanal is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-[3-methoxy-4-(methoxymethoxy)phenyl]propanal |
InChI |
InChI=1S/C12H16O4/c1-14-9-16-11-6-5-10(4-3-7-13)8-12(11)15-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
LXOILRDMYIXJIH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)CCC=O)OC |
Origin of Product |
United States |
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